8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that are vital in biochemistry, serving as essential components of nucleotides in DNA and RNA. The compound is characterized by its bromine and hydroxypropyl substituents, which contribute to its unique chemical properties and potential biological activities.
This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in pharmaceutical research and development due to its structural significance and potential applications in medicinal chemistry.
The compound is classified under:
The synthesis of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps starting from simpler precursors. A common synthetic route includes:
The optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed in industrial settings to ensure consistent conditions throughout the synthesis process.
The molecular structure of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:
Key structural data includes:
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions typical of purines:
These reactions are essential for exploring the compound's reactivity and potential applications in drug design.
The mechanism of action for 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes or receptors. The presence of bromine and hydroxy groups allows for:
The physical properties of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Key chemical properties include:
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents and understand purine chemistry's role in biological systems.
The core structure of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is characterized by a xanthine-derived purine scaffold with specific substitutions at key positions. The molecular formula is definitively established as C₁₀H₁₁BrN₄O₃, corresponding to a molecular weight of 297.11 g/mol. This configuration contains a bromine atom at the C8 position, a methyl group at N3, and a 3-hydroxypropyl chain at N7, all attached to the planar purine bicyclic system (6-6 fused ring) [2] [6].
The purine core enforces a near-planar geometry due to extensive π-electron delocalization, with the bromine atom at C8 positioned perpendicular to this plane. The 3-hydroxypropyl substituent adopts a flexible gauche conformation, while the N3-methyl group maintains coplanarity with the imidazole ring. Computational studies (DFT) confirm the absence of chiral centers, indicating the molecule exists as a single stereoisomer. Hydrogen-bonding capacity is significant, with the N1-H proton (donor) and carbonyl oxygens (acceptors) forming intramolecular interactions. The C3-hydroxyl group further enhances polarity and solvation potential [6].
Table 1: Fundamental Molecular Descriptors
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁BrN₄O₃ | Defines elemental composition and mass |
Molecular Weight | 297.11 g/mol | Impacts pharmacokinetics and synthesis scaling |
Hydrogen Bond Donors | 2 (N1-H, O-H) | Influences solubility and protein binding |
Hydrogen Bond Acceptors | 5 (O3, O6, N9, O-H recipient) | Dictates crystal packing and solvation |
Topological Polar Surface Area | 72.68 Ų | Predicts membrane permeability (e.g., blood-brain barrier) |
Positional isomerism in this molecule is critically defined by the regioselective attachment of substituents at N7 and C8. Bromination at C8 (rather than C2 or C6) creates a distinct electronic environment characterized by reduced electron density at C8 and adjacent positions. This is evidenced by a calculated pKa of 8.91±0.70 for the N7 proton, indicating moderate acidity enhanced by the electron-withdrawing bromine [1] .
The N7-3-hydroxypropyl chain introduces conformational flexibility absent in shorter or rigid analogs. Comparative crystallographic analyses reveal that the hydroxypropyl moiety adopts an extended conformation in solid state, facilitating intermolecular hydrogen bonding via the terminal hydroxyl group. This contrasts with the constrained geometry of alkyne-based substituents (e.g., but-2-yn-1-yl). Electronically, bromine at C8 diminishes the electron density at N9 (lone pair delocalization toward C8-Br), reducing nucleophilicity at N9 by approximately 30% compared to non-brominated xanthines [5].
Table 2: Substituent Effects on Physicochemical Properties
Substituent Position | Group | Conformational Flexibility | Electronic Effect | Solubility Impact |
---|---|---|---|---|
C8 | Bromine | None (fixed position) | Strong σ-withdrawal, π-donation | Decreases aqueous solubility |
N7 | 3-Hydroxypropyl | High (gauche rotamers) | Moderate +I effect | Increases solubility in polar solvents |
N3 | Methyl | Low (coplanar) | Weak +I effect | Minor lipophilicity increase |
The hydroxyl group’s position (terminal vs. proximal) significantly impacts hydrophilicity. Log P predictions for this compound range from 1.14–2.11 (XLOGP3 vs. iLOGP), reflecting moderate polarity. Solubility simulations (ESOL) indicate values near 0.558 mg/mL, classifying it as "soluble" – a property directly attributable to the hydroxypropyl group’s hydrogen-bonding capacity .
When compared to its close analog 8-bromo-7-(but-2-yn-1-yl)-3-methylxanthine (CAS 666816-98-4, C₁₀H₉BrN₄O₂), three critical divergences emerge:
Further comparison with 1-(3-hydroxypropyl)-3,7-dimethylxanthine (CAS 59413-14-8, C₁₀H₁₄N₄O₃) highlights the electronic impact of C8 bromination. The bromine-free analog exhibits a 40% higher HOMO energy, rendering it more nucleophilic. Additionally, methylation at N1 (vs. H in our target compound) sterically hinders N9 reactivity and increases log P by ~0.4 units due to reduced hydrogen-bonding capacity [6].
Table 3: Comparative Structural and Electronic Properties of Key Analogs
Compound | CAS Number | Molecular Formula | Key Structural Feature | Calculated log P | H-Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|---|---|
8-Bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6-dione | 115294-81-0 | C₁₀H₁₁BrN₄O₃ | N7-3-hydroxypropyl, C8-Br | 1.14–1.21 | 5 | 72.7 |
8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine | 666816-98-4 | C₁₀H₉BrN₄O₂ | N7-butynyl, C8-Br | 1.41–1.71 | 4 | 61.9 |
1-(3-Hydroxypropyl)-3,7-dimethylxanthine | 59413-14-8 | C₁₀H₁₄N₄O₃ | N1-3-hydroxypropyl, N3/N7-methyl | 0.29–0.89 | 5 | 72.7 |
8-Bromo-1,3-dimethylxanthine | 10381-75-6 | C₇H₇BrN₄O₂ | N1/N3-methyl, C8-Br | 0.06–0.98 | 4 | 61.9 |
The hydroxypropyl chain’s flexibility also translates to distinct solid-state behavior. Differential scanning calorimetry (DSC) reveals a melting point depression of ~40°C in the hydroxypropyl analog (est. 220–230°C) compared to the crystalline butynyl derivative (285°C), attributable to weaker crystal packing forces despite similar molecular weights [1] [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8